

Vaborbactam: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vaborbactam**

Cat. No.: **B611620**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

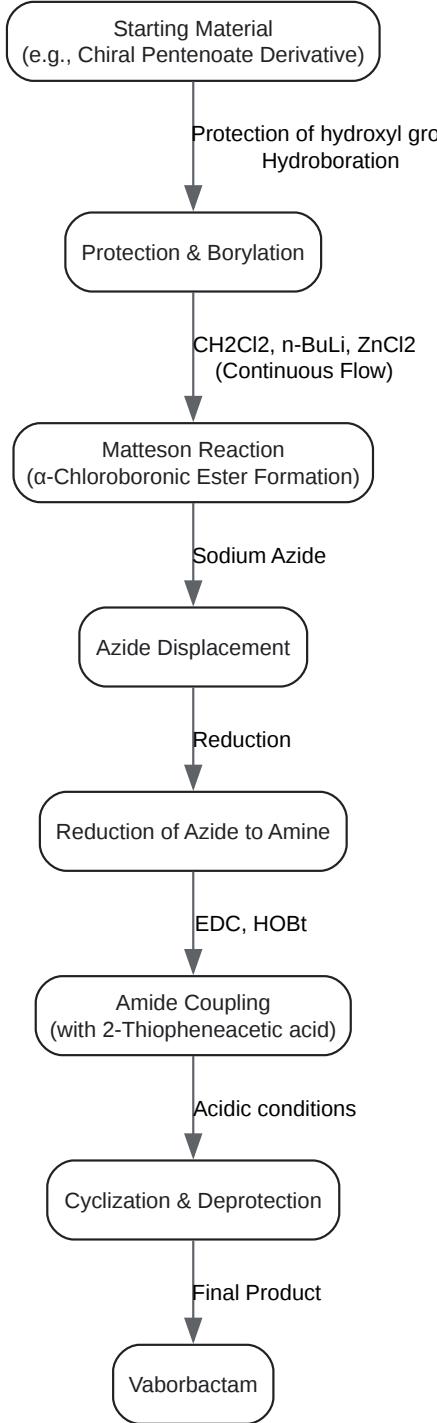
Vaborbactam is a potent, non-β-lactam inhibitor of a broad spectrum of β-lactamase enzymes, particularly those of Ambler classes A and C, including the *Klebsiella pneumoniae* carbapenemase (KPC) enzymes.^[1] When co-administered with a β-lactam antibiotic, such as meropenem, **vaborbactam** restores its activity against many clinically significant resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical structure and synthesis of **vaborbactam**, tailored for professionals in the fields of chemistry and drug development.

Chemical Structure

Vaborbactam possesses a unique cyclic boronic acid pharmacophore. Its chemical identity is well-defined by the following identifiers:

Identifier	Value
IUPAC Name	2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
CAS Number	1360457-46-0
Molecular Formula	C ₁₂ H ₁₆ BNO ₅ S
Molecular Weight	297.14 g/mol
SMILES	O=C(O)C[C@H]1CC--INVALID-LINK--OB1O

2D Chemical Structure of **Vaborbactam**


Vaborbactam Chemical Structure

Synthesis of **Vaborbactam**

The synthesis of **vaborbactam** is a multi-step process, with a key transformation being the Matteson reaction to create the chiral α -chloroboronic ester intermediate. A notable advancement in the production of **vaborbactam** has been the development of a continuous flow process for this critical step, which overcomes the challenges of handling unstable intermediates at cryogenic temperatures in traditional batch manufacturing.

Key Synthetic Intermediates and Overall Strategy

The synthesis of **vaborbactam** can be conceptually divided into the formation of key chiral building blocks and their subsequent coupling and cyclization. A representative synthetic approach is outlined in the workflow diagram below.

Synthetic Workflow of Vaborbactam[Click to download full resolution via product page](#)**Caption: A generalized synthetic workflow for **Vaborbactam**.**

Experimental Protocols

The following protocols are based on procedures described in the patent literature (WO 2015/171430 A1) and publications on its process development.

Continuous Flow Matteson Reaction for the Synthesis of the α -Chloroboronic Ester Intermediate

This key step involves the reaction of a boronic ester with dichloromethyl lithium, generated in situ, followed by a rearrangement. The use of a continuous flow setup is crucial for managing the unstable lithium carbenoid intermediate at low temperatures.

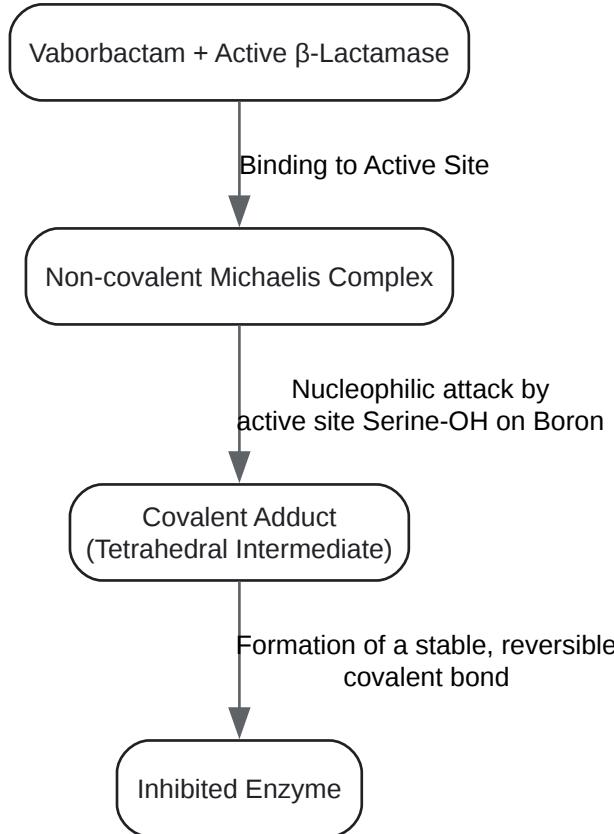
- **Reactor Setup:** A microreactor system composed of multiple mixing points and residence time loops maintained at specific temperatures.
- **Reagent Streams:**
 - Stream 1: A solution of the starting boronic ester in an appropriate solvent (e.g., THF).
 - Stream 2: A solution of dichloromethane in THF.
 - Stream 3: A solution of n-butyllithium in hexanes.
 - Stream 4: A solution of zinc chloride in THF.
- **Procedure:**
 - The reactor coils are pre-cooled to the required temperatures, typically between -70 °C and -95 °C for the initial steps.
 - Stream 2 (dichloromethane) and Stream 3 (n-butyllithium) are continuously pumped and mixed at the first mixing point to generate dichloromethyl lithium. The residence time in this section is kept very short to minimize decomposition.
 - The stream containing the in-situ generated dichloromethyl lithium is then immediately mixed with Stream 1 (boronic ester) at a second mixing point.

- The reaction mixture flows through a residence time loop to allow for the formation of the boronate "ate" complex.
- This is followed by mixing with Stream 4 (zinc chloride) in a quench loop reactor, which is maintained at a slightly higher temperature (e.g., -30 to -50 °C), to facilitate the 1,2-metallate rearrangement to the desired α -chloroborionate with high diastereoselectivity.
- The output stream is collected in a receiving vessel for further processing.

Subsequent Transformation to **Vaborbactam**

Following the Matteson reaction, the synthesis proceeds through a series of standard organic transformations:

- Azide Displacement: The α -chloro group is displaced with an azide, typically using sodium azide in a suitable solvent like DMF.
- Reduction to Amine: The azide is reduced to the corresponding primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like triphenylphosphine followed by hydrolysis.
- Amide Coupling: The resulting amine is coupled with 2-thiopheneacetic acid to form the amide bond. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBr) are commonly employed.
- Cyclization and Deprotection: The final step involves the deprotection of any protecting groups and cyclization to form the oxaborinane ring. This is typically achieved under acidic conditions, which facilitates the removal of protecting groups and promotes the intramolecular condensation to yield **vaborbactam**.


Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of **vaborbactam**. It is important to note that yields can vary depending on the specific conditions and scale of the reaction.

Reaction Step	Starting Material	Product	Typical Yield (%)
Matteson Reaction (Continuous Flow)	Boronic Ester	α -Chloroboronic Ester	~97%
Azide Displacement	α -Chloroboronic Ester	α -Azido Boronic Ester	High
Amide Coupling	Chiral Amine Intermediate	Amide Intermediate	Good to Excellent
Cyclization/Deprotecti on	Amide Intermediate	Vaborbactam	Good

Mechanism of Action

Vaborbactam exerts its inhibitory effect on β -lactamase enzymes through a covalent, yet reversible, interaction with the active site serine residue. The boron atom in **vaborbactam** is key to this mechanism.

Mechanism of Vaborbactam Inhibition of Serine β -Lactamase[Click to download full resolution via product page](#)

Caption: The inhibitory pathway of **Vaborbactam** on serine β -lactamases.

The interaction proceeds as follows:

- Initial Binding: **Vaborbactam** initially binds non-covalently to the active site of the β -lactamase.
- Covalent Adduct Formation: The hydroxyl group of the catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic boron atom of **vaborbactam**. This forms a stable, tetrahedral covalent adduct. This adduct mimics the transition state of the normal substrate hydrolysis, effectively blocking the enzyme's activity.

- **Reversibility:** Unlike some other β -lactamase inhibitors that form irreversible acyl-enzyme intermediates, the bond between **vaborbactam** and the serine residue is reversible, allowing the enzyme to eventually return to its active state if the inhibitor is removed.

Conclusion

Vaborbactam represents a significant advancement in the fight against antibiotic resistance. Its novel cyclic boronic acid structure and potent mechanism of action make it a valuable partner for β -lactam antibiotics. The development of a continuous flow synthesis for a key intermediate highlights the application of modern process chemistry in enabling the efficient and safe production of complex pharmaceutical agents. This guide provides a foundational understanding of the chemical and synthetic aspects of **vaborbactam** for researchers and professionals dedicated to the discovery and development of new anti-infective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vaborbactam: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611620#chemical-structure-and-synthesis-of-vaborbactam>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com